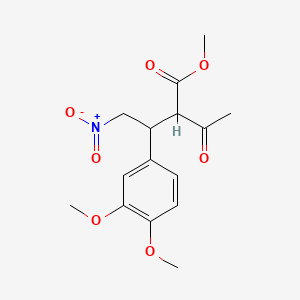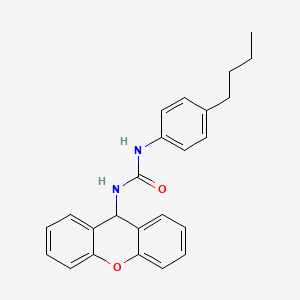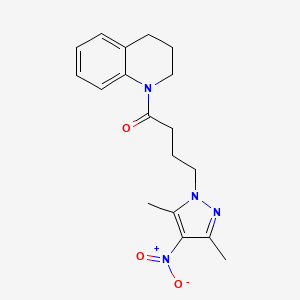![molecular formula C18H17N5O3 B4332168 N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE](/img/structure/B4332168.png)
N-(4-{4-AMINO-1,5-DICYANO-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-EN-6-YL}PHENYL)ACETAMIDE
Overview
Description
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3-azabicyclo[3.1.0]hexane] core, which is fused with a dioxolane ring, and it contains multiple functional groups, including amino, cyano, and acetamide groups. The presence of these functional groups and the spirocyclic structure make this compound an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the spirocyclic core: The spirocyclic core can be synthesized by a cyclization reaction involving a suitable precursor, such as a dicyano compound and an azabicyclo compound.
Introduction of the dioxolane ring: The dioxolane ring can be introduced by reacting the spirocyclic intermediate with a suitable reagent, such as an epoxide or a diol.
Functional group modifications: The amino, cyano, and acetamide groups can be introduced through various functional group transformations, such as nucleophilic substitution, reduction, and acylation reactions.
Industrial Production Methods
Industrial production of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide typically involves optimizing the reaction conditions to achieve high yields and purity. This may include using specific catalysts, solvents, and temperature control to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups, such as cyano groups to amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkoxides, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups and spirocyclic structure allow it to bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide can be compared with other similar compounds, such as:
4,5-Dicyano-1,2,3-triazole:
2-amino-4,5-dicyanoimidazole: An important intermediate for the preparation of pyrimidine bases and other organic compounds.
5-amino-4,6-dicyano-3-dicyanomethylene-1,8,8-trimethyl-2-azabicyclo[2.2.2]oct-5-ene:
These compounds share some structural similarities with N-[4-(4-amino-1,5-dicyano-4’-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]dioxolan]-6-yl)phenyl]acetamide but differ in their specific functional groups and applications, highlighting the uniqueness of each compound.
Properties
IUPAC Name |
N-[4-(2'-amino-1',5'-dicyano-4-methylspiro[1,3-dioxolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-6'-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-10-7-25-18(26-10)17(9-20)14(16(17,8-19)15(21)23-18)12-3-5-13(6-4-12)22-11(2)24/h3-6,10,14H,7H2,1-2H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINTIDTJRIJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)C3(C(C3(C(=N2)N)C#N)C4=CC=C(C=C4)NC(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)

![3,5-DIMETHYL 4-(3-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}PHENYL)-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4332099.png)

![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332139.png)
![ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)
![ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE](/img/structure/B4332152.png)
![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4332155.png)

![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B4332162.png)
![2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4332167.png)


